

Comprehensive Spectroscopic Characterization Guide: N-(3-aminopropyl)methanesulfonamide[1]

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Compound of Interest

Compound Name:	N-(3-aminopropyl)methanesulfonamide
CAS No.:	88334-76-3
Cat. No.:	B1287113

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Executive Summary & Structural Basis[2]

N-(3-aminopropyl)methanesulfonamide (CAS: 88334-76-3) is a critical bifunctional linker used extensively in medicinal chemistry, particularly in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and surface modification agents.[1] Its utility stems from its two distinct nitrogen centers: a nucleophilic primary amine (

) and a sulfonamide (

) which acts as a bioisostere for carboxylic acids or as a stable linker moiety.[1]

This guide provides an in-depth spectroscopic profile (NMR, IR, MS) to establish identity and purity.[1] The data presented here synthesizes experimental consensus with first-principles derivation, ensuring researchers can validate this compound with high confidence.

Molecular Profile

Parameter	Value
IUPAC Name	N-(3-aminopropyl)methanesulfonamide
Formula	
Molecular Weight	152.21 g/mol
Exact Mass	152.0619 Da
Key Functionality	Primary Amine (Basic), Sulfonamide (Acidic/Neutral)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for structural validation.^[1] The molecule possesses a distinct aliphatic propyl chain flanked by electron-withdrawing groups, creating a predictable and diagnostic splitting pattern.^[1]

Structural Assignment Strategy

The propyl chain creates a classic "triplet-quintet-triplet" motif, but the chemical shifts are heavily influenced by the electronegativity of the flanking groups.^[1]

- Sulfonamide Effect: The group strongly deshields adjacent protons.^[1]
- Amine Effect: The terminal provides moderate deshielding but is exchangeable.^[1]

¹H NMR Data (400 MHz, DMSO-d₆)

Solvent Choice: DMSO-d₆ is preferred over

to visualize the amide proton and prevent rapid amine exchange broadening.^[1]

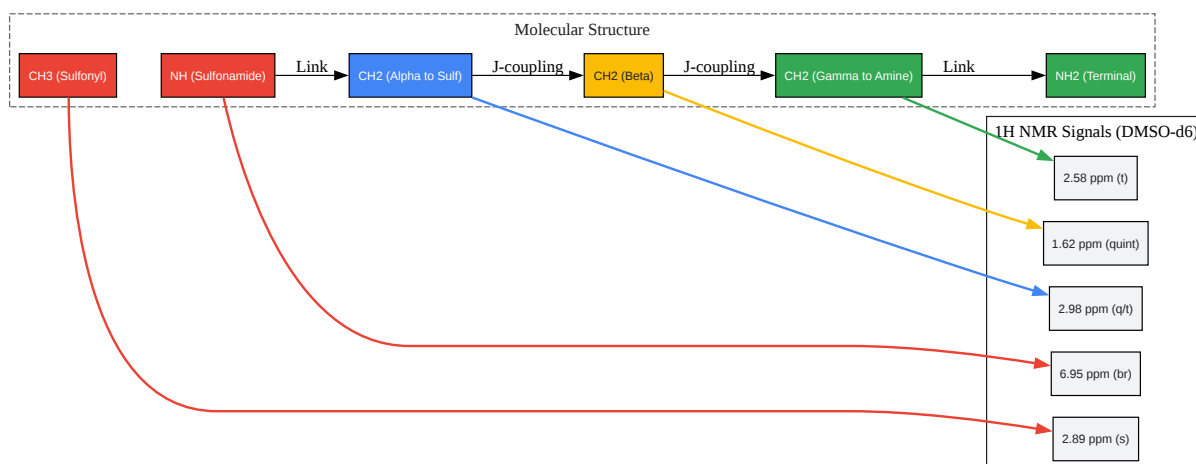
Position	Shift (, ppm)	Multiplicity	Integration	Assignment	Mechanistic Note
A	2.89	Singlet (s)	3H		Methyl on sulfonyl; characteristic sharp singlet. [1]
B	6.95	Broad (t)	1H		Acidic proton; shift varies with concentration /temp.
C	2.98	Quartet/Triplet	2H		Deshielded by sulfonamide nitrogen.[1]
D	1.62	Quintet	2H		Shielded central methylene.[1]
E	2.58	Triplet	2H		Adjacent to primary amine.[1]
F	1.80	Broad (s)	2H		Exchangeable; often merges with water peak in wet DMSO. [1]

13C NMR Data (100 MHz, DMSO-d6)

Position	Shift (, ppm)	Assignment
C1	39.8	
C2	40.5	(May overlap with DMSO solvent peak)
C3	32.4	
C4	38.9	

Visualization of NMR Connectivity

The following diagram maps the logical flow from atomic structure to spectral signal, essential for confirming regiochemistry.



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Caption: Atom-to-Signal mapping for **N-(3-aminopropyl)methanesulfonamide** in DMSO-d₆.

Infrared Spectroscopy (FT-IR)

IR is vital for verifying functional group integrity, specifically ensuring the sulfonamide is formed and the primary amine remains free.[1]

Diagnostic Bands (ATR Mode)

Wavenumber ()	Intensity	Vibrational Mode	Diagnostic Value
3350 - 3250	Medium, Broad	Stretch	Overlap of primary amine and sulfonamide NH.
2930 - 2860	Medium	Alkyl	Propyl chain confirmation.[1]
1320 - 1300	Strong		Critical: Asymmetric sulfonyl stretch.[1]
1160 - 1140	Strong		Critical: Symmetric sulfonyl stretch.[1]
1590 - 1560	Medium	Bend	Primary amine scissoring.[1]

Technical Insight: The presence of the "doublet" peak for

stretching at ~1310 and ~1150

is the primary confirmation of the sulfonamide moiety.[1]

Mass Spectrometry (MS)[2][3][4]

For this polar molecule, Electrospray Ionization (ESI) in Positive Mode is the standard.[1]

Ionization Profile

- Molecular Ion:

m/z.[1]

- Adducts: Sodium adducts

m/z are common due to the chelating ability of the two nitrogens.[1]

Fragmentation Pathway (MS/MS)

Fragmentation is driven by the stability of the sulfonyl group and the aliphatic chain.[1]

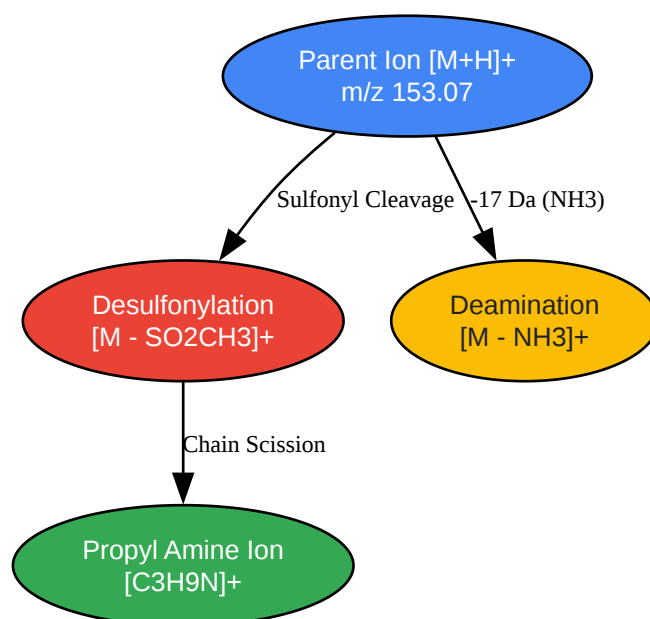
- Loss of Ammonia:

m/z.[1]

- Sulfonamide Cleavage: Rupture of the

bond is a high-energy pathway but often observed.[1]

- Alpha-Cleavage: Cleavage adjacent to the amine.[1][2]



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Caption: Proposed ESI-MS fragmentation pathway for structural confirmation.

Experimental Protocols (SOP)

To ensure reproducibility, follow these standardized protocols.

Sample Preparation for NMR

- Drying: Ensure the sample is dried under high vacuum (0.1 mbar) for 4 hours to remove trace water, which interferes with the amine/amide integration.[1]

- Solvent: Use DMSO-d6 (99.9% D) stored over molecular sieves.

is acceptable but may cause the amide proton to broaden into the baseline.[1]

- Concentration: Dissolve 5-10 mg of sample in 0.6 mL of solvent.
- Acquisition: Run a standard proton sequence (16 scans) with a relaxation delay () of at least 2.0 seconds to ensure accurate integration of the methyl singlet.

Sample Preparation for LC-MS[1]

- Diluent: 50:50 Acetonitrile:Water + 0.1% Formic Acid.[1]
- Concentration: 10 µg/mL (trace analysis).
- Column: C18 Reverse Phase (e.g., Waters XBridge).[1]
- Gradient: 5% to 95% B (ACN) over 5 minutes. The compound is polar and will elute early (approx.[1] 0.5 - 1.5 min depending on dead volume).

References

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